8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide
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Overview
Description
8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the thienoquinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core, a chloro substituent, and various alkyl and aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Aryl and Alkyl Groups: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to introduce the 4-ethylphenyl group. The N-(3-isopropoxypropyl) group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace the chloro substituent with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]quinoline-4-yl-amines: These compounds share a similar core structure but differ in their substituents.
2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone: This compound has a different core structure but shares some similar functional groups.
Uniqueness
8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-N-(3-propan-2-yloxypropyl)thieno[3,2-c]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O2S/c1-4-17-6-8-18(9-7-17)23-21-15-29-22-11-10-19(27)14-20(22)24(21)32-25(23)26(30)28-12-5-13-31-16(2)3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLLUGFNIGDQBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCOC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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